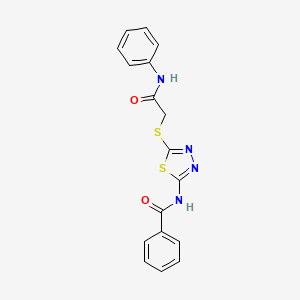

![molecular formula C17H21N3O B2783897 N-[4-(2-甲基-1,3-噁唑-4-基)苯基]-1-氮杂双环[2.2.2]辛-3-胺 CAS No. 1153930-26-7](/img/structure/B2783897.png)

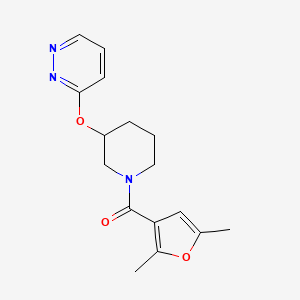

N-[4-(2-甲基-1,3-噁唑-4-基)苯基]-1-氮杂双环[2.2.2]辛-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the acylation of an amino compound with an acyl chloride to form an amide, followed by cyclodehydration to form the oxazole ring . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis

The molecular structure of oxazole consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern of the oxazole ring . These reactions can lead to a wide range of compounds with various biological activities .Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of oxazole derivatives can vary widely depending on their substitution pattern .科学研究应用

NK1受体拮抗剂:CP-96,345,一种与所讨论化学物质相关的化合物,已被确定为强效非肽类物质P(NK1)受体拮抗剂。该化合物选择性抑制NK1,而不影响NK2、NK3或其他受体,使其成为一种选择性NK1拮抗剂,可用于研究物质P的生理特性及其在疾病中的作用(Snider等人,1991年)。

毒蕈碱活性:在毒蕈碱配体研究中,通过碳或氮原子将1-氮杂双环[2.2.2]辛烷-3-基连接到三唑和四唑部分的化合物显示出效力和功效。这一发现对于理解毒蕈碱受体相互作用具有重要意义(Wadsworth等人,1992年)。

二肽替代物:对二肽替代物的研究导致利用1-氮杂双环[4.3.0]壬烷羧酸盐中间体合成4-芳基吲哚并六氢-9-酮氨基酸。这些替代物对于研究生物活性肽中的构象-活性关系非常有价值(Cluzeau & Lubell,2004年)。

抗菌活性:对2-氧代头孢菌素的研究突出了具有1-氮杂-4-氧杂双环[4.2.0]辛烷结构的这些化合物的合成。一些衍生物对革兰氏阳性菌表现出有效的活性,包括耐甲氧西林的金黄色葡萄球菌(MRSA)和粪肠球菌(Tsubouchi等人,1994年)。

阿尔茨海默氏症研究中的毒蕈碱活性:合成了具有1-氮杂双环[3.3.0]辛烷环的芳香族化合物,并评估了它们在治疗阿尔茨海默氏症中的潜力。一种化合物,特别是,显示出较高的M1选择性,这与阿尔茨海默氏症有关(Suzuki等人,1999年)。

有机溶剂/缓冲液系统:研究了1-氮杂双环[3,3,1]壬烷衍生物在有机溶剂/缓冲液pH 7.4系统中的分布行为。这项研究对于理解此类化合物的溶解度和分布特性非常重要(Blokhina等人,2018年)。

作用机制

Target of Action

The primary target of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as oxazopt, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . Oxazopt is an isoform-selective inhibitor of hCA II .

Mode of Action

Oxazopt interacts with hCA II by inhibiting its activity . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This indicates that oxazopt has a high affinity for hCA II, making it an effective inhibitor.

Biochemical Pathways

The inhibition of hCA II by oxazopt affects the carbonic anhydrase pathway . Carbonic anhydrases play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide and bicarbonate. By inhibiting hCA II, oxazopt can influence these processes.

Result of Action

The inhibition of hCA II by oxazopt can have several molecular and cellular effects. For instance, it can affect the regulation of pH and the transport of carbon dioxide and bicarbonate. It’s also worth noting that hCA II is a target for the treatment of glaucoma , suggesting that oxazopt could potentially be used in the treatment of this condition.

安全和危害

未来方向

The future directions in the field of oxazole derivatives are promising. Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . These compounds have the potential to lead to new therapeutic agents for a variety of medical applications .

属性

IUPAC Name |

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-12-18-17(11-21-12)13-2-4-15(5-3-13)19-16-10-20-8-6-14(16)7-9-20/h2-5,11,14,16,19H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZYTEGBRYIMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)NC3CN4CCC3CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)

![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)

![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)

![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)